N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c1-2-7-14(8-3-1)18-23-19-16-10-4-5-11-17(16)22-20(25(19)24-18)21-13-15-9-6-12-26-15/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMIPYPGVNWKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as hydrazine derivatives, aldehydes, and other nitrogen-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and immune disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. This compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Structural and Functional Analogues
CGS15943 (9-Chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine)
- Structure : Features a 9-chloro substituent and a 2-furyl group at position 2 .
- Activity: Non-selective AR antagonist with high affinity for A₁ and A₂A receptors (Ki < 10 nM) .
- Key Differences: The target compound replaces the 9-chloro with a phenyl group and introduces an N-[(furan-2-yl)methyl] moiety. This substitution may reduce non-specific binding and alter subtype selectivity.
MRS1220 (N-[9-Chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide)
- Structure : 9-Chloro, 2-furyl, and a benzeneacetamide group at the 5-position .
- Activity : Potent A₃ AR antagonist (Ki = 0.3 nM) .
- Key Differences : The target compound lacks the chloro group and acetamide chain, likely shifting activity away from A₃ receptors.
ZM241385 (4-(2-[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-ylamino]ethyl)phenol)
- Structure: Triazolo-triazine core with a phenol-ethylamino side chain .
- Activity : Selective A₂A AR antagonist (Ki = 1.4 nM) .
- Key Differences : The triazoloquinazoline core of the target compound may enhance A₁ affinity compared to ZM241385’s triazolo-triazine system.
Potassium 2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate
- Structure : 2-Furyl substituent and a thiolate group at position 5 .
- Activity : Antibacterial agent (MIC = 12.5 μg/mL against S. aureus) .
- Key Differences : The target compound’s amine group instead of thiolate suggests divergent biological targets, emphasizing the role of the 5-position in activity.
Structure-Activity Relationship (SAR) Trends
- Position 2 :
- Position 5 :
- Position 9: Chloro (CGS15943) vs.
Pharmacological and Therapeutic Implications
- Target Compound : The phenyl and furan-methyl groups may confer improved blood-brain barrier penetration compared to CGS15943, making it a candidate for neurological disorders. However, reduced A₂A affinity could limit efficacy in conditions like Parkinson’s .
- Antibacterial Derivatives : Thiolate analogues (e.g., ) highlight the scaffold’s versatility, though the target compound’s amine group likely precludes antibacterial activity .
Biological Activity
N-[(furan-2-yl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on recent research findings, including structure-activity relationships (SAR), cytotoxicity profiles, and mechanisms of action.
Chemical Structure and Properties
The compound features a triazoloquinazoline core with a furan moiety that may influence its biological interactions. The structural configuration is essential for its activity, as variations in substituents can lead to changes in pharmacological effects.
Structural Formula
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Cytotoxicity : The compound exhibits notable cytotoxic effects against various cancer cell lines.
- Topoisomerase Inhibition : It functions as an inhibitor of topoisomerase II (Topo II), which is crucial for DNA replication and repair.
- DNA Intercalation : The ability to intercalate into DNA contributes to its anticancer properties.
Cytotoxicity Studies
A comparative study on the cytotoxic effects of related compounds indicated that this compound demonstrates significant cytotoxicity with IC50 values comparable to other known inhibitors.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 6.29 |
| This compound | HCT116 | 2.44 |
| Compound 16 (related derivative) | HepG2 | 6.29 |
| Compound 16 (related derivative) | HCT116 | 2.44 |
These results suggest that the compound's structural features enhance its binding affinity to DNA and its effectiveness as a Topo II inhibitor .
The mechanism by which this compound exerts its biological effects involves:
Intercalation into DNA : The compound's planar structure allows it to insert between DNA base pairs, disrupting normal replication and transcription processes .
Inhibition of Topoisomerase II : By inhibiting Topo II activity, the compound prevents the enzyme from alleviating torsional strain during DNA replication, leading to increased DNA damage and apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the quinazoline ring can significantly affect the biological activity. For instance:
- Substitution Patterns : The presence of bulky groups or electronegative atoms can enhance or diminish activity.
- Furan Moiety Influence : The furan group contributes to hydrophobic interactions that may improve cellular uptake and binding affinity.
Case Studies
Recent case studies have demonstrated the efficacy of this compound in preclinical models:
Case Study 1: HepG2 Cell Line
A study evaluated the compound's effect on HepG2 liver cancer cells. Results showed significant apoptosis induction at concentrations as low as 6.29 μM after 48 hours of treatment.
Case Study 2: HCT116 Cell Line
In another study involving HCT116 colorectal cancer cells, the compound exhibited an IC50 value of 2.44 μM, indicating high potency compared to standard chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
